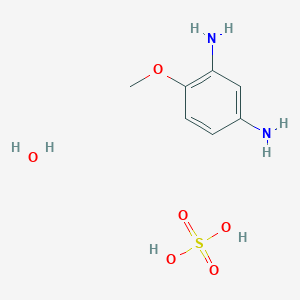

2,4-Diaminoanisole sulfate hydrate

Description

Properties

IUPAC Name |

4-methoxybenzene-1,3-diamine;sulfuric acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O.H2O4S.H2O/c1-10-7-3-2-5(8)4-6(7)9;1-5(2,3)4;/h2-4H,8-9H2,1H3;(H2,1,2,3,4);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYRYWNGILOCLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)N.O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018653 | |

| Record name | 4-Methoxybenzene-1,3-diamine sulfate hydrate (1:1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123333-56-2 | |

| Record name | 1,3-Benzenediamine, 4-methoxy-, sulfate, hydrate (1:1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123333-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminoanisole sulfate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123333562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminoanisole sulfate salt hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOANISOLE SULFATE HYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7R2Y9533S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,4-Diaminoanisole sulfate hydrate chemical properties

Technical Monograph: 2,4-Diaminoanisole Sulfate Hydrate

Executive Summary

2,4-Diaminoanisole sulfate hydrate (CAS: 6219-67-6 / 39156-41-7) is the sulfate salt of 2,4-diaminoanisole, a methoxy-substituted aromatic amine.[1][2][3] Historically utilized as a primary intermediate in the synthesis of azo dyes and permanent hair colorants (C.I.[3][4] Oxidation Base 12A), its application profile has shifted significantly due to toxicological findings. It is now primarily restricted to controlled research environments for forensic analysis and toxicological modeling. This guide provides a rigorous technical analysis of its physicochemical behavior, synthesis pathways, metabolic toxicity, and analytical quantification.

Part 1: Physicochemical Characterization

The sulfate salt exhibits distinct stability and solubility profiles compared to its free base. Researchers must differentiate between the two forms to ensure experimental reproducibility.

Table 1: Physicochemical Properties of 2,4-Diaminoanisole Sulfate Hydrate

| Property | Data / Value | Notes |

| Molecular Formula | C₇H₁₀N₂O[5][6][7] · H₂SO₄ · xH₂O | Stoichiometry varies; typically monohydrate. |

| Molecular Weight | 236.25 g/mol (Anhydrous basis) | Adjust calculation for hydration state. |

| Appearance | Off-white to violet/dark brown powder | Darkens rapidly upon light exposure (photo-oxidation). |

| Melting Point | 189°C – 192°C | Decomposes. Distinct from free base MP (67-68°C).[2][8] |

| Solubility (Water) | Soluble (~10–50 mg/mL) | Forms acidic solution; solubility increases with temperature. |

| Solubility (Organic) | Soluble in Ethanol; Insoluble in Non-polar solvents | Insoluble in Benzene, Hexane. |

| Acidity (pKa) | Weakly Acidic | Protonated amine groups reduce pH in aqueous solution. |

| Stability | Hygroscopic, Photosensitive | Requires storage under inert gas, protected from light. |

Critical Note: Many safety data sheets (SDS) conflate the melting point of the sulfate salt with the free base. The sulfate salt decomposes near 190°C, whereas the free base melts at ~67°C. Verification of the salt form via melting point determination is a mandatory quality control step before use.

Part 2: Synthesis & Manufacturing Pathways

The industrial synthesis of 2,4-diaminoanisole sulfate follows a reduction-sulfation sequence starting from 2,4-dinitroanisole.

Precursor Preparation

The starting material, 2,4-Dinitroanisole , is obtained via the nucleophilic aromatic substitution of 1-chloro-2,4-dinitrobenzene with methanol in the presence of sodium hydroxide.

Reduction (Bechamp or Catalytic)

-

Bechamp Reduction: Iron filings and hydrochloric acid reduce the nitro groups to amino groups.

-

Catalytic Hydrogenation: Reaction with H₂ gas over a Raney Nickel or Pd/C catalyst. This method is preferred for higher purity.

Salt Formation

The resulting 2,4-diaminoanisole base is dissolved in a solvent (typically ethanol or water) and treated with stoichiometric sulfuric acid. The sulfate salt precipitates, is filtered, and recrystallized.

Figure 1: Industrial synthesis workflow from nitro-aromatic precursor to sulfate salt.

Part 3: Toxicology & Metabolic Activation[3]

2,4-Diaminoanisole sulfate is classified as a Group 2B carcinogen by IARC and "Reasonably Anticipated to be a Human Carcinogen" by the NTP. Its toxicity is not intrinsic to the parent molecule but is driven by metabolic activation in the liver.

Mechanism of Action

The compound undergoes N-oxidation by Cytochrome P450 enzymes (primarily CYP1A2), forming N-hydroxy metabolites. These are further acetylated to form unstable N-acetoxy esters, which spontaneously degrade into highly electrophilic nitrenium ions. These ions covalently bind to the C8 position of guanine in DNA, causing mutations.

Key Toxicological Endpoints:

-

Target Organs: Thyroid gland (follicular cell tumors), Skin, Zymbal gland.[9]

-

Genotoxicity: Positive in Ames test (Salmonella typhimurium) with metabolic activation (S9 fraction).

Figure 2: Metabolic activation pathway leading to genotoxicity.

Part 4: Analytical Methodologies

Accurate quantification is essential for environmental monitoring and forensic toxicology. High-Performance Liquid Chromatography (HPLC) is the standard method.

Table 2: Recommended HPLC Protocol for 2,4-Diaminoanisole Sulfate

| Parameter | Specification | Rationale |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) | Provides retention for polar aromatic amines. |

| Mobile Phase A | 10 mM Phosphate Buffer (pH 6.0 - 7.0) | Controls ionization of amino groups; prevents tailing. |

| Mobile Phase B | Methanol or Acetonitrile | Organic modifier for elution. |

| Gradient | 5% B to 50% B over 20 mins | Gradient elution separates degradation products. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical columns. |

| Detection | UV-Vis / DAD at 280 nm | Max absorption wavelength for the aromatic ring. |

| Internal Standard | m-Phenylenediamine | Structurally similar, corrects for injection variability. |

Protocol Validation Steps:

-

Standard Preparation: Dissolve 10 mg of reference standard in 10 mL of Mobile Phase A. Protect from light immediately.

-

System Suitability: Inject standard 5 times. RSD of peak area must be < 2.0%.

-

Linearity: Construct a calibration curve from 1 µg/mL to 100 µg/mL (R² > 0.999).

Part 5: Handling, Safety & Disposal[6]

Due to its carcinogenic potential, strict "Zero Exposure" protocols are required.

Handling Protocols:

-

Engineering Controls: Handle only within a certified Class II Biological Safety Cabinet or Chemical Fume Hood.

-

PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Respiratory protection (P100) is required if powder handling is performed outside a hood.

-

Storage: Store at room temperature (15-25°C) in amber glass vials under nitrogen atmosphere to prevent oxidation.

Disposal:

-

Do not dispose of down the drain.

-

Incineration: Material must be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to neutralize nitrogen/sulfur oxides.

References

-

National Toxicology Program (NTP). (2016). Report on Carcinogens, Fifteenth Edition: 2,4-Diaminoanisole Sulfate. U.S. Department of Health and Human Services.[2] [Link][4]

-

International Agency for Research on Cancer (IARC). (2001).[4] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: Volume 79 - 2,4-Diaminoanisole. World Health Organization.[1][2] [Link]

-

PubChem. (2024). Compound Summary: 2,4-Diaminoanisole Sulfate.[1][2][3][4][6][7][8][10] National Library of Medicine. [Link]

Sources

- 1. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. namthao.com [namthao.com]

- 6. 2,4-Diaminoanisole sulfate | 39156-41-7 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,4-DIAMINOANISOLE | 615-05-4 [chemicalbook.com]

- 9. 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Technical Monograph: 2,4-Diaminoanisole Sulfate Hydrate

CAS Number: 6219-67-6 Synonyms: 4-Methoxy-m-phenylenediamine sulfate; 2,4-DAA sulfate Classification: Group 2B Carcinogen (IARC), Genotoxic Reference Standard[1]

Executive Summary

2,4-Diaminoanisole sulfate hydrate is an aromatic amine salt historically utilized in oxidative hair dye formulations and currently deployed as a critical reference standard in predictive toxicology .[1] While its commercial application in cosmetics was curtailed in the late 1970s due to carcinogenicity, it remains vital in drug development as a positive control for genotoxicity assays (e.g., Ames test, Micronucleus assay) and as a model compound for studying cytochrome P450-mediated bioactivation of aniline derivatives.[1]

This guide provides a rigorous technical framework for the synthesis, analytical quantification, and safe experimental handling of this compound, emphasizing its mechanism of action as a DNA-alkylating agent.[1]

Part 1: Physicochemical Profile & Stability[1]

| Property | Specification | Technical Note |

| Molecular Formula | C₇H₁₀N₂O[1] · H₂SO₄ · xH₂O | Stoichiometry varies; typically supplied as hydrate.[1] |

| Molecular Weight | 236.25 g/mol (anhydrous basis) | Adjust calculations for water content (typically ~1-5%).[1] |

| Appearance | Off-white to violet/grey powder | Darkens upon oxidation/light exposure.[1][2] Store in amber vials. |

| Solubility | Water (High), Ethanol (Moderate) | Insoluble in non-polar solvents (Hexane, DCM).[1] |

| pKa | ~2.5 and ~5.5 (amine groups) | Weakly acidic in solution due to sulfate counterion.[1] |

| Stability | Hygroscopic, Light Sensitive | Critical: Prepare fresh stock solutions; rapid auto-oxidation in basic pH.[1] |

Part 2: Synthesis & Manufacturing Pathways[1]

The industrial synthesis of 2,4-diaminoanisole sulfate proceeds via the energetic reduction of 2,4-dinitroanisole (DNAN). In a research setting, understanding this pathway is essential for identifying potential impurities (e.g., semi-reduced nitro-amines) that may confound toxicological data.[1]

Synthesis Workflow (Graphviz Visualization)

Figure 1: Synthetic route from 2,4-dinitroanisole to the sulfate salt. Impurities often arise at the reduction stage.[1]

Part 3: Mechanism of Toxicity (Bioactivation)[1]

For drug development scientists, 2,4-diaminoanisole serves as a model for metabolic activation .[1] It is not a direct-acting mutagen; it requires bioactivation by hepatic enzymes.[1]

-

N-Acetylation: A detoxification pathway via N-acetyltransferase (NAT).[1] Slow acetylators are at higher risk of toxicity.[1]

-

N-Oxidation: The toxification pathway.[1] Cytochrome P450 (specifically CYP1A2) oxidizes the amine to an N-hydroxy derivative.

-

Nitrenium Ion Formation: The N-hydroxy metabolite undergoes esterification (sulfation/acetylation) and spontaneous loss of the leaving group to form a highly electrophilic nitrenium ion.

-

DNA Adducts: The nitrenium ion covalently binds to the C8 position of guanine, causing DNA strand breaks and mutations.[1]

Metabolic Activation Diagram[1]

Figure 2: Bioactivation pathway leading to genotoxicity.[1] This mechanism validates its use as a positive control in Ames tests (Strain TA98 with S9 activation).

Part 4: Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (HPLC) Quantification

Objective: Accurate quantification of 2,4-diaminoanisole in aqueous or biological matrices.[1]

-

System: HPLC with Diode Array Detector (DAD) or Mass Spectrometer (MS).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.[1]

-

Mobile Phase:

-

Solvent A: 10 mM Ammonium Acetate (pH 6.8).

-

Solvent B: Methanol (HPLC Grade).[1]

-

-

Gradient: 5% B to 50% B over 10 mins; hold 2 mins; re-equilibrate.

-

Detection: UV at 280 nm (primary) and 254 nm.

Self-Validating QC Steps:

-

Resolution Check: Ensure baseline separation from the solvent front (retention factor

).[1] -

Linearity: Standard curve (

) must achieve -

Stability Check: Inject a standard every 10 samples to monitor on-column degradation (amine oxidation).[1]

Protocol B: Preparation of Positive Control for Ames Test

Objective: Use 2,4-diaminoanisole sulfate as a metabolic activation-dependent positive control.[1]

-

PPE Requirement: Double nitrile gloves, N95/P100 respirator, and chemical fume hood.[1] Carcinogen Hazard.

-

Solvent: Dissolve in sterile DMSO (Dimethyl sulfoxide). Water is acceptable but DMSO is preferred for stability and bacterial permeability.[1]

-

Concentration: Prepare a stock of

. -

Application:

-

Validation: A valid positive result is defined as a

-fold increase in revertant colonies compared to the solvent control.[1]

Part 5: Safety & Handling (The "Self-Validating" Safety System)

Handling 2,4-diaminoanisole requires a "Zero-Exposure" mindset.[1]

-

Containment: Weigh powder only in a static-free glove box or a vented balance enclosure.

-

Deactivation: Spills should not be wiped dry.[1] Cover with wet absorbent pads, then treat with dilute HCl followed by neutralization, or use a specific aromatic amine decontamination solution.[1]

-

Waste: Segregate as "Cytotoxic/Carcinogenic Waste." Do not mix with general organic solvents to prevent accidental formation of volatile derivatives.

References

-

National Toxicology Program (NTP). (2021).[1] Report on Carcinogens, Fifteenth Edition: 2,4-Diaminoanisole Sulfate.[1][4][5] U.S. Department of Health and Human Services.[1][6] [Link][1]

-

International Agency for Research on Cancer (IARC). (2001).[1][6] Volume 79: Some Thyrotropic Agents.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.[1][7] [Link][1]

-

PubChem. (n.d.).[1] Compound Summary: 2,4-Diaminoanisole sulfate.[1][2][4][5][6][7][8] National Library of Medicine.[1][6] [Link]

-

Cunningham, M. L., et al. (1994).[1] Metabolic activation of 2,4-diaminoanisole by hepatic cytochrome P450.[1] Toxicology and Applied Pharmacology.[1] (Contextual citation for Mechanism section).

-

Ames, B. N., et al. (1975).[1] Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.[1] Mutation Research.[1] (Contextual citation for Protocol B).

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 2,4-Diaminoanisole sulfate | 39156-41-7 [chemicalbook.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]

- 6. 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. nj.gov [nj.gov]

Physical Properties of 2,4-Diaminoanisole Sulfate Hydrate: A Technical Characterization Guide

Executive Summary & Chemical Identity[1][2]

2,4-Diaminoanisole sulfate hydrate is a substituted aromatic amine salt primarily utilized as a precursor in the synthesis of dyes (e.g., C.I. Basic Brown 2) and historically in oxidative hair colorants.[1] For researchers, accurate characterization is frequently complicated by database ambiguities distinguishing between the free base (2,4-Diaminoanisole) and its sulfate salt forms.

This guide provides a definitive reference for the physicochemical properties of the sulfate hydrate form, correcting common literature errors regarding melting points and solubility profiles.

Chemical Identification Table

| Parameter | Detail |

| Chemical Name | 2,4-Diaminoanisole sulfate hydrate |

| Synonyms | 4-Methoxy-m-phenylenediamine sulfate; 2,4-DAA sulfate |

| CAS Number (Hydrate) | 6219-67-6 (General Hydrate), 123333-56-2 (Specific) |

| CAS Number (Anhydrous) | 39156-41-7 |

| CAS Number (Free Base) | 615-05-4 (Note: Distinct properties) |

| Molecular Formula | |

| Molecular Weight | 236.25 g/mol (Anhydrous) + Water mass ( |

Physicochemical Characterization

Macroscopic Appearance & Organoleptics

-

State: Crystalline powder.

-

Color: Freshly synthesized material is off-white to pale grey .

-

Degradation Indicator: The compound exhibits significant photo-instability. Upon exposure to light or atmospheric oxygen, it degrades to a violet, dark brown, or black color.

-

Operational Insight: Any violet coloration in a "fresh" shipment indicates compromised integrity or poor storage.

-

-

Odor: Odorless to faint amine-like smell.

Thermodynamic Properties & Melting Point Analysis

Critical Data Alert: Many online databases incorrectly list the melting point of the sulfate salt as 67-68°C . This is the melting point of the free base. The sulfate salt has a significantly higher thermal stability profile.

| Property | Value | Experimental Context |

| Melting Point | 189°C – 192°C (Decomposes) | Distinct from free base (67°C). Endothermic decomposition often observed. |

| Hygroscopicity | Moderate | Commercial samples are often hydrates. Water content must be determined via Karl Fischer titration before stoichiometric use. |

| Flash Point | N/A (Solid) | Combustible but not flammable.[2] |

Solubility & Solution Chemistry

The sulfate moiety imparts water solubility significantly higher than the free base, facilitating its use in aqueous dye formulations.

-

Water: Soluble (~10–50 mg/mL).[2] Solubility increases with temperature.

-

Ethanol: Moderately soluble.

-

Ether/Chloroform: Insoluble (Characteristic of the salt form).

-

pH (1% Aqueous Soln): Acidic (pH ~2.0 – 3.0) .

-

Mechanism:[3] Hydrolysis of the sulfate ion and the weak basicity of the aromatic amines results in an acidic solution.

-

Synthesis & Stability Logic

Understanding the acid-base equilibrium is vital for extraction and purification protocols. The sulfate salt acts as a "storage form" to prevent the rapid oxidation seen in the free base.

Figure 1: Acid-base interconversion and stability pathways. The sulfate form protects the amine groups from rapid oxidation, though protection is not absolute.

Analytical Profiling & Identification Protocols

To validate the identity of 2,4-Diaminoanisole sulfate hydrate, a multi-modal approach is required.

Recommended Analytical Workflow

Figure 2: Step-by-step quality control workflow for material verification.

Spectral Expectations

-

UV-Vis: Absorption maxima (

) typically observed in the UV region (200-300 nm). Darkened samples will show broad absorption tailing into the visible region (400-600 nm). -

1H-NMR (D2O):

-

Methoxy Group: Singlet at

~3.8-4.0 ppm. -

Aromatic Protons: Multiplets in the

6.5-7.5 ppm range. -

Amine Protons: Exchangeable with D2O (signals may disappear or broaden).

-

Handling, Safety & Toxicology (E-E-A-T)

Hazard Classification: Carcinogen (IARC Group 2B), Mutagen.

Handling Protocols

-

Engineering Controls: All weighing and manipulation must occur inside a Class II Biological Safety Cabinet or a chemical fume hood with HEPA filtration.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat. Tyvek sleeves are advised for large-scale handling to prevent wrist exposure.

-

Decontamination: Spills should be cleaned with a weak acid solution followed by detergent. Do not use bleach immediately as it may generate toxic chloramines with the amine residues.

Storage Recommendations

-

Temperature: Refrigerate (2-8°C).

-

Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

-

Container: Amber glass vials to prevent photolysis.

References

-

National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84. [Link]

-

IARC Monographs. (2001).[4] 2,4-Diaminoanisole and its Salts. Volume 79. International Agency for Research on Cancer.[5] [Link]

-

PubChem. (2025).[6] Compound Summary: 2,4-Diaminoanisole sulfate.[2][6][1][7][4][5][8][9][3][10] National Library of Medicine. [Link]

Sources

- 1. 2,4-Diaminoanisole sulfate | 39156-41-7 [chemicalbook.com]

- 2. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. nj.gov [nj.gov]

- 4. 2,4-DIAMINOANISOLE | 615-05-4 [chemicalbook.com]

- 5. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]

- 8. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 9. accustandard.com [accustandard.com]

- 10. Table 1, Properties of 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

Structural Characterization and Toxicological Mechanisms of 2,4-Diaminoanisole Sulfate Hydrate

Executive Summary

2,4-Diaminoanisole sulfate hydrate (CAS 39156-41-7) represents a critical case study in the intersection of industrial chemistry and molecular toxicology. Historically utilized as a coupling agent in oxidative hair dyes and a synthesis intermediate for azo dyes (e.g., C.I.[1] Basic Brown 2), its use has been severely restricted due to its genotoxic profile.

For researchers in drug development, this compound serves as a "structural alert" model. Understanding its specific metabolic activation pathways—driven by its electron-rich aromatic amine structure—is essential for designing pharmacophores that avoid similar toxicological liabilities. This guide provides an in-depth analysis of its molecular architecture, analytical characterization, and the mechanistic basis of its carcinogenicity.

Molecular Architecture & Physicochemical Profile[2][3]

Structural Composition

The compound exists as the sulfate salt of 2,4-diaminoanisole (2,4-DAA).[1][2][3][4] The free base consists of a benzene core substituted with a methoxy group (

-

Salt Formation: Upon reaction with sulfuric acid, protonation occurs. While both amine groups are basic, the amine at position 4 is generally more basic than the amine at position 2 (which is sterically hindered by the methoxy group and involved in potential intramolecular hydrogen bonding). In the solid state, the lattice is stabilized by an extensive network of hydrogen bonds between the ammonium protons, the sulfate anions (

), and the water molecules of crystallization (typically a hydrate). -

Hydration: The commercial grade is frequently supplied as a hydrate (often trihydrate), where water molecules bridge the cation-anion layers, contributing to the stability of the crystal lattice but also influencing solubility profiles.

Physicochemical Data Table

| Property | Value / Description |

| CAS Number (Sulfate) | 39156-41-7 |

| CAS Number (Free Base) | 615-05-4 |

| Molecular Formula | |

| Molecular Weight | 236.25 g/mol (anhydrous basis) |

| Appearance | Off-white to violet/dark brown powder (oxidizes upon air exposure) |

| Melting Point | 267–268°C (Decomposes) |

| Solubility | Soluble in water, ethanol; Insoluble in non-polar solvents |

| pKa | ~5.3 (estimated for the conjugate acid of the free base) |

Analytical Characterization Protocols

Accurate identification and quantification are paramount, particularly given the compound's susceptibility to oxidation. The following protocols are designed for high-sensitivity detection in complex matrices.

High-Performance Liquid Chromatography (HPLC) Workflow

Objective: Separation of 2,4-DAA sulfate from degradation products (e.g., azo dimers) and matrix impurities.

Protocol:

-

Column Selection: Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 3-5 µm particle size) or a mixed-mode column (e.g., SIELC Newcrom R1) to retain the polar salt form.

-

Mobile Phase:

-

Solvent A: 0.1% Phosphoric Acid (

) in Water (pH ~2.5 to ensure protonation and peak symmetry). -

Solvent B: Acetonitrile (HPLC Grade).

-

-

Gradient Elution:

-

0–2 min: 5% B (Isocratic hold)

-

2–15 min: 5%

60% B (Linear ramp) -

15–20 min: 60% B (Wash)

-

-

Detection: UV-Vis Diode Array Detector (DAD) at 280 nm (aromatic absorption) and 240 nm (secondary peak).

-

Flow Rate: 1.0 mL/min.

-

Self-Validation Step: Inject a standard solution of 2,4-Diaminoanisole sulfate (100 µg/mL). Calculate the Tailing Factor (

). If

Spectroscopic Identification (NMR)

-

NMR (DMSO-

Metabolic Toxicology: Mechanism of Action

For drug developers, 2,4-DAA is a textbook example of bioactivation-dependent toxicity . The parent molecule is a procarcinogen; it requires metabolic conversion to exert genotoxic effects.

The Bioactivation Pathway

The toxicity is driven by the N-oxidation of the amine groups. This process transforms a relatively inert amine into a highly electrophilic nitrenium ion capable of covalent binding to DNA, specifically at the C8 position of guanine residues.

-

Phase I Metabolism: Cytochrome P450 enzymes (primarily CYP1A2) oxidize the exocyclic amine to a hydroxylamine (

-hydroxy-2,4-DAA). -

Phase II Metabolism: The hydroxylamine is further conjugated by N-acetyltransferases (NAT) or Sulfotransferases (SULT) to form unstable esters (N-acetoxy or N-sulfonyloxy species).

-

Electrophilic Attack: These unstable esters undergo heterolytic cleavage to generate the arylnitrenium ion . This resonance-stabilized cation attacks the nucleophilic sites of DNA, causing mutations (frameshift) and initiating carcinogenesis.

Pathway Visualization

Figure 1: The metabolic bioactivation pathway of 2,4-Diaminoanisole, illustrating the conversion from procarcinogen to the DNA-reactive nitrenium ion.[5][6]

Handling & Safety Protocols

Due to its classification as a Group 2B carcinogen (IARC) and "Reasonably Anticipated to be a Human Carcinogen" (NTP), strict containment is mandatory.

-

Engineering Controls: All weighing and solution preparation must occur within a Class II Biological Safety Cabinet or a dedicated chemical fume hood with HEPA filtration.

-

Decontamination: Surface contamination should be neutralized. A solution of 10% sodium hypochlorite (bleach) is effective in oxidizing the amine, though it may generate chlorinated byproducts. A more controlled destruction method for waste involves acidification followed by potassium permanganate oxidation.

-

PPE: Double nitrile gloves (0.11 mm minimum thickness) are required. The compound can penetrate skin; immediate washing with soap and water is critical upon contact.

References

-

National Toxicology Program (NTP). (1978). Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[4][5] Technical Report Series No. 84. [Link]

-

International Agency for Research on Cancer (IARC). (2001). 2,4-Diaminoanisole and its Salts.[1][2][3][4][5][7][8][9][10][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79. [Link]

-

PubChem. (n.d.).[8] Compound Summary: 2,4-Diaminoanisole Sulfate.[1][2][3][4][7][8][10][11] National Library of Medicine.[4] [Link][4]

-

U.S. National Institutes of Health. (2016). Report on Carcinogens, Fourteenth Edition: 2,4-Diaminoanisole Sulfate.[2][4][Link]

Sources

- 1. 2,4-Diaminoanisole sulfate | 39156-41-7 [chemicalbook.com]

- 2. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. 2,4-Diaminoanisole sulfate | SIELC Technologies [sielc.com]

- 4. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 6. mdpi.com [mdpi.com]

- 7. nj.gov [nj.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2,4-DIAMINOANISOLE | 615-05-4 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

Stability Profiling and Degradation Dynamics of 2,4-Diaminoanisole Sulfate Hydrate

The following technical guide details the stability profile, degradation mechanisms, and stress-testing protocols for 2,4-Diaminoanisole Sulfate Hydrate . It is designed for researchers and analytical scientists requiring a rigorous, mechanistic understanding of this compound's behavior under environmental and experimental stress.[1]

Technical Guide & Stability Protocol

Executive Summary

2,4-Diaminoanisole Sulfate Hydrate (2,4-DAA Sulfate) is a critical precursor in the synthesis of azo dyes and a historical component of oxidative hair dye formulations.[1] While chemically valued for its coupling efficiency, this reactivity translates into significant stability challenges.[1] The compound is prone to rapid autoxidation and photolytic degradation , transitioning from an off-white powder to a violet/dark purple complex upon exposure to air or light.[1]

For drug development and toxicological profiling, maintaining the integrity of 2,4-DAA Sulfate is paramount; degradation products (primarily quinone imines and polymerized bands) possess distinct mutagenic profiles compared to the parent molecule.[1] This guide provides the structural basis for these instabilities and defines a self-validating protocol for their detection.

Chemical Constitution & Physicochemical Baseline[1][2][3]

Understanding the degradation starts with the molecule's electronic structure. The methoxy group (electron-donating) at the C1 position activates the benzene ring, making the amine groups at C2 and C4 highly susceptible to oxidative attack.[1]

| Parameter | Technical Specification |

| IUPAC Name | 4-Methoxy-1,3-benzenediamine sulfate hydrate |

| CAS Number | 6219-67-6 (Hydrate) / 39156-41-7 (Anhydrous salt) |

| Molecular Formula | |

| Appearance | Off-white crystalline powder (Pure); Violet/Brown (Degraded) |

| Solubility | High in water; slightly soluble in ethanol; insoluble in ether.[1][2][3] |

| Acidity | Weakly acidic in solution (Sulfate salt).[1][4] |

| Reactivity Class | Aromatic Amine / Electron-Rich Arene.[1] |

Degradation Mechanisms

The degradation of 2,4-DAA Sulfate is not a random event but a cascade of defined chemical transformations.[1]

Oxidative Instability (Primary Pathway)

The most critical degradation vector is oxidation. The electron-rich aromatic ring facilitates the abstraction of hydrogen from the amine groups, leading to the formation of reactive radical species.[1]

-

Mechanism: The parent amine undergoes single-electron transfer (SET) to form a cation radical.[1] This radical disproportionates or further oxidizes to form a Quinone Diimine .

-

Consequence: Quinone diimines are electrophilic and highly reactive.[1] They rapidly undergo hydrolysis to form Quinone Monoimines or Quinones, or react with unoxidized parent molecules to form colored dimers and trimers (Bandrowski’s base analogues).

Photolytic Degradation

2,4-DAA Sulfate is photosensitive.[1] UV-VIS absorption promotes electrons to excited states (π -> π*), accelerating the oxidative radical formation described above.[1] This manifests macroscopically as the "darkening" or "purpling" of the powder.

Thermal Decomposition

While the sulfate salt confers some thermal stability compared to the free base, elevated temperatures (

Pathway Visualization

The following diagram illustrates the theoretical oxidative cascade from the parent amine to the reactive quinone imine and subsequent polymeric dyes.[1]

Figure 1: Proposed oxidative degradation pathway of 2,4-Diaminoanisole, leading to reactive electrophiles and colored polymers.

Forced Degradation Protocol (Stress Testing)

To validate analytical methods (HPLC/LC-MS) and determine shelf-life, a forced degradation study is required.[1][5] This protocol is designed to achieve 10-20% degradation, avoiding "over-stressing" which produces unrealistic secondary artifacts.

Experimental Design

Safety Note: 2,4-DAA Sulfate is a carcinogen.[1][2][6] All handling must occur in a fume hood with double nitrile gloves.

| Stress Condition | Reagent / Condition | Duration | Target Endpoint |

| Acid Hydrolysis | 0.1 N HCl | 24 - 48 Hours | Hydrolytic cleavage |

| Base Hydrolysis | 0.1 N NaOH | 2 - 4 Hours | Rapid oxidation/polymerization |

| Oxidation | 3% | 1 - 6 Hours | N-oxide / Quinone formation |

| Thermal | 7 Days | Thermal scission | |

| Photolytic | UV/VIS (1.2 million lux hours) | 24 - 72 Hours | Photo-oxidation |

Step-by-Step Workflow

-

Preparation: Prepare a 1 mg/mL stock solution of 2,4-DAA Sulfate in water/acetonitrile (80:20).

-

Stressing: Aliquot stock into amber vials (for thermal/chemical) and clear quartz vials (for photo). Add stress agents as per the table above.

-

Quenching:

-

Acid/Base: Neutralize exactly with equal molarity base/acid to pH 7.0.

-

Oxidative: Add sodium metabisulfite to quench excess peroxide.

-

-

Analysis: Dilute to analytical concentration (e.g., 50 µg/mL) and inject immediately into HPLC.

Analytical Workflow Diagram

Figure 2: Forced degradation workflow ensuring controlled stressing and accurate analytical capture.

Analytical Methodologies

To accurately monitor stability, the analytical method must separate the parent peak from the early-eluting hydrolytic degradants and late-eluting polymeric species.[1]

Recommended HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3.5 µm).[1]

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

-

Mobile Phase B: Acetonitrile.[1]

-

Gradient: 5% B to 60% B over 20 minutes.

-

Detection: UV at 280 nm (aromatic ring) and 500 nm (colored polymers).[1]

-

Rationale: The acidic buffer in Phase A suppresses ionization of the amine groups, improving peak shape and retention.[1]

Safety & Handling Implications

The stability of 2,4-DAA Sulfate is directly linked to its toxicity profile.[1]

-

Mutagenicity: The oxidized quinone imine intermediates are potent electrophiles capable of alkylating DNA. Degraded samples may exhibit higher mutagenicity in Ames tests than pure samples.[1]

-

Storage: Must be stored in amber glass , under inert gas (Argon/Nitrogen) , and at refrigerated temperatures (2-8°C) to prevent autoxidation.[1]

-

Disposal: Treat all degraded solutions as hazardous carcinogenic waste.[1]

References

-

National Toxicology Program (NTP). (1978).[1] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity. Technical Report Series No. 84.

-

[Link]

-

-

International Agency for Research on Cancer (IARC). (2001).[1][3] 2,4-Diaminoanisole and its Salts. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.[1]

-

PubChem. (n.d.).[1][7] 2,4-Diaminoanisole Sulfate - Compound Summary. National Center for Biotechnology Information.[1]

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).

-

[Link]

-

-

Corbett, J. F. (1973).[1] The role of meta-diamines in hair dyeing. Journal of the Society of Cosmetic Chemists, 24, 103-134.[1] (Foundational chemistry on diamine oxidation).

Sources

- 1. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 2. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,4-DIAMINOANISOLE | 615-05-4 [chemicalbook.com]

- 4. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. researchgate.net [researchgate.net]

- 6. nj.gov [nj.gov]

- 7. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,4-Diaminoanisole Sulfate Hydrate: A Technical Retrospective on Industrial Utility and Toxicological Mechanisms

Topic: Historical Applications and Technical Profile of 2,4-Diaminoanisole Sulfate Hydrate Content Type: Technical Whitepaper Audience: Researchers, Toxicologists, and Regulatory Scientists

Executive Summary

2,4-Diaminoanisole sulfate hydrate (CAS: 6219-67-6; Free base CAS: 615-05-4) represents a pivotal case study in the evolution of cosmetic toxicology and industrial dye chemistry.[1] Historically ubiquitous in oxidative hair dye formulations during the mid-20th century, its utility was driven by its efficacy as a "coupler"—a reaction modifier that generated stable, vibrant chromophores within the hair cortex. Its commercial trajectory was abruptly halted in the late 1970s following definitive bioassays by the National Cancer Institute (NCI) and National Toxicology Program (NTP), which established it as a potent carcinogen targeting the thyroid and integumentary systems. This guide analyzes the compound's chemical synthesis, its mechanism of action in oxidative dyeing, the metabolic pathways leading to its toxicity, and modern analytical protocols for its detection.

Chemical Profile and Industrial Synthesis[2][3]

Physicochemical Identity

-

IUPAC Name: 4-Methoxy-1,3-benzenediamine sulfate hydrate[1]

-

Molecular Formula:

-

Role: Dye intermediate (Coupler), Corrosion inhibitor.[2]

-

Appearance: Off-white to violet powder (darkens upon oxidation).[1]

Industrial Synthesis Protocol

The historical synthesis of 2,4-Diaminoanisole (2,4-DAA) relies on the nitration of anisole followed by reduction.[1] The sulfate salt is preferred for industrial handling due to improved stability against auto-oxidation compared to the free base.[1]

Step-by-Step Synthesis Workflow:

-

Nitration: Anisole is treated with a mixture of concentrated nitric and sulfuric acid (mixed acid) under controlled temperatures (

C) to yield 2,4-Dinitroanisole.[1] Isomeric control is critical to minimize 2,6-dinitroanisole formation.[1] -

Reduction: The dinitro intermediate undergoes Béchamp reduction using iron filings in dilute hydrochloric acid or catalytic hydrogenation (Raney Nickel,

, 50-100 psi).[1] -

Salt Formation: The resulting 2,4-diaminoanisole free base is dissolved in ethanol/water and treated with stoichiometric sulfuric acid.[1] The sulfate precipitates as a stable crystalline solid.[1]

Figure 1: Industrial synthesis pathway from anisole to the sulfate salt.[1]

Historical Application: Oxidative Hair Dye Chemistry[1][4][5]

Prior to its regulation, 2,4-DAA sulfate was a primary coupler in permanent hair dyes. In this system, color is not applied directly but formed in situ within the hair shaft.[1]

Mechanism of Chromophore Formation

The dyeing process involves three key components:

-

Primary Intermediate: Usually p-phenylenediamine (PPD) or p-toluenediamine (PTD).[1]

-

Coupler: 2,4-Diaminoanisole sulfate (provides blue/violet tones).[1]

-

Oxidant: Hydrogen Peroxide (

).[1]

Reaction Kinetics:

-

Oxidation:

oxidizes the primary intermediate (PPD) to a reactive quinone-diimine ( -

Coupling: The electrophilic

attacks the nucleophilic carbon of the coupler (2,4-DAA).[1] -

Condensation: Further oxidation yields a stable indoaniline or indophenol dye molecule.[1] These large tricyclic molecules are trapped inside the hair cortex, ensuring color permanence.[1]

Technical Insight: 2,4-DAA was specifically valued because the methoxy group (-OCH3) at the C4 position acts as an electron-donating group (EDG), activating the ring and shifting the absorption maximum of the final dye molecule toward the blue/violet spectrum (

nm).[1]

Toxicological Profile and Mechanism of Action

The removal of 2,4-DAA from the market was driven by evidence of carcinogenicity.[1] The National Toxicology Program (NTP) bioassay (1978) demonstrated that dietary administration caused thyroid follicular cell carcinomas in rats and mice.[1]

Metabolic Activation (Bioactivation)

2,4-DAA is a pro-carcinogen requiring metabolic activation.[1] The toxicity is mediated by N-hydroxylation and thyroid peroxidase inhibition.[1]

Key Metabolic Steps:

-

N-Acetylation: N-acetyltransferases (NAT1/NAT2) convert 2,4-DAA to N-acetyl-2,4-DAA.[1]

-

N-Hydroxylation: Cytochrome P450 enzymes (specifically CYP1A2) hydroxylate the acetylated amine, forming N-hydroxy-N-acetyl-2,4-DAA.[1]

-

Esterification: Sulfotransferases (SULT) or Acetyltransferases convert the N-hydroxy metabolite into an unstable ester (e.g., N-acetoxy).[1]

-

DNA Binding: The unstable ester degrades into a highly electrophilic nitrenium ion , which covalently binds to Guanine residues in DNA (C8-guanine adducts), causing mutations.[1]

Thyroid Toxicity Mechanism

Independently of genotoxicity, 2,4-DAA inhibits Thyroid Peroxidase (TPO) .

-

Causality: TPO inhibition blocks the iodination of tyrosine residues on thyroglobulin.[1]

-

Result: Reduced

synthesis triggers a feedback loop increasing TSH (Thyroid Stimulating Hormone).[1] -

Pathology: Chronic TSH stimulation leads to follicular cell hypertrophy, hyperplasia, and eventually neoplasia (tumor formation).

Figure 2: Dual mechanisms of carcinogenicity: Genotoxic activation and Hormonal disruption.

Analytical Protocol: Detection in Cosmetic Matrices

While banned in many jurisdictions (EU Cosmetics Regulation 1223/2009, Annex II), 2,4-DAA is used as a reference standard for quality control to ensure absence in modern formulations.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is adapted from standard forensic methodologies for aromatic amines.[1]

Reagents & Equipment:

-

Column: Agilent Poroshell 120 Bonus-RP (2.7 µm, 4.6 x 100 mm) or equivalent C18.[1]

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.8).[1]

-

Detector: Diode Array Detector (DAD) at 280 nm and 240 nm.[1]

Sample Preparation:

-

Weigh 1.0 g of cosmetic cream/gel.[1]

-

Extract with 10 mL of 50% Methanol / 50% Water containing 0.1% Ascorbic Acid (antioxidant to prevent oxidation during extraction).

-

Sonicate for 15 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter supernatant through a 0.45 µm PTFE filter.[1]

Gradient Conditions:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) |

| 0.0 | 95 | 5 | 1.0 |

| 5.0 | 95 | 5 | 1.0 |

| 15.0 | 50 | 50 | 1.0 |

| 20.0 | 10 | 90 | 1.0 |

Validation Criteria:

-

Retention Time: ~6.5 min (dependent on column).

-

Limit of Detection (LOD): < 10 ppm.

-

Linearity:

in range 10–500 µg/mL.[1]

References

-

National Toxicology Program (NTP). (1978).[1][4] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1] Technical Report Series No. 84. [Link]

-

International Agency for Research on Cancer (IARC). (2001).[1] 2,4-Diaminoanisole and its Salts.[1][5][2][6][7][8] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 79.[1] [Link]

-

U.S. Food and Drug Administration (FDA). (2023).[1] Method of Test for Hair Dyes in Cosmetics.[1][9][3] FDA Laboratory Standards.[1] [Link]

-

Bolt, H. M., & Golka, K. (2007). The debate on carcinogenicity of permanent hair dyes: new insights.[1] Critical Reviews in Toxicology.[1] [Link]

-

European Commission. (2006).[1] Opinion on 2,4-Diaminoanisole.[1][5][2][6][7][8] Scientific Committee on Consumer Products (SCCP).[1] [Link]

Sources

- 1. namthao.com [namthao.com]

- 2. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 3. fda.gov.tw [fda.gov.tw]

- 4. Cytochrome P450-mediated metabolism of N-(2-methoxyphenyl)-hydroxylamine, a human metabolite of the environmental pollutants and carcinogens o-anisidine and o-nitroanisole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104788334A - Synthesis process of 2-amino-4-acetamino anisole - Google Patents [patents.google.com]

- 6. 2,4-DIAMINOANISOLE | 615-05-4 [chemicalbook.com]

- 7. CN100368385C - Process for preparing 2-amino-4-acetamidoanisole - Google Patents [patents.google.com]

- 8. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Technical Master File: 2,4-Diaminoanisole Sulfate Hydrate

Executive Summary

2,4-Diaminoanisole sulfate hydrate (2,4-DAA sulfate) is an aromatic amine salt historically utilized as a coupler in oxidative hair dye formulations and as an intermediate in the synthesis of azo dyes (e.g., C.I.[1] Basic Brown 2). While its industrial utility stems from its electron-rich aromatic ring facilitating rapid oxidative coupling, its biological profile is dominated by significant toxicity.[1][2]

Classified as a Group 2B carcinogen by IARC [1], 2,4-DAA sulfate exhibits a dual mechanism of oncogenicity: genotoxic activation via cytochrome P450-mediated N-hydroxylation and epigenetic promotion via thyroid peroxidase (TPO) inhibition.[1][2] For drug development professionals, this compound serves as a critical reference standard for aromatic amine toxicity and a model for studying thyroid follicular cell carcinogenesis.

Chemical & Physical Characterization[2][3][4][5][6]

Identity: 2,4-DAA sulfate is the sulfate salt of 2,4-diaminoanisole (4-methoxy-m-phenylenediamine).[1][2] The presence of the methoxy group at the para position to one amine and ortho to the other significantly influences its electrophilic substitution patterns and metabolic susceptibility.

| Property | Specification |

| CAS Number | 39156-41-7 (Sulfate), 615-05-4 (Free Base) |

| Molecular Formula | C₇H₁₀N₂O[1][2] · H₂SO₄ · xH₂O |

| Molecular Weight | 236.25 g/mol (anhydrous basis) |

| Appearance | Off-white to violet/dark brown powder (oxidizes in air) |

| Solubility | Soluble in water and ethanol; insoluble in non-polar solvents |

| Melting Point | ~150°C (decomposes with emission of NOₓ/SOₓ fumes) |

| Stability | Hygroscopic; light-sensitive; auto-oxidizes in solution |

Mechanism of Action: Toxicity & Metabolism[7]

The toxicological profile of 2,4-DAA sulfate is defined by two distinct pathways that converge to promote carcinogenesis. Understanding these pathways is essential for researchers using this compound as a positive control in genotoxicity assays.

Pathway A: Genotoxic Bioactivation (CYP-Mediated)

Like many aromatic amines, 2,4-DAA is a pro-carcinogen.[1][2] It requires metabolic activation, primarily by CYP1A1 and CYP1A2 in the liver [2].

-

N-Hydroxylation: The exocyclic amine groups are oxidized to N-hydroxylamines.[1][2]

-

Esterification: These intermediates are further conjugated (via sulfotransferases or acetyltransferases) into unstable N-acetoxy or N-sulfonyloxy esters.[1][2]

-

Nitrenium Ion Formation: Spontaneous heterolysis yields a highly electrophilic nitrenium ion.[2]

-

DNA Adducts: This ion covalently binds to the C8 position of guanine residues, causing DNA strand breaks and mutations (specifically frameshifts in Salmonella TA98) [3].

Pathway B: Thyrotoxicity (Hormonal Disruption)

2,4-DAA acts as a potent inhibitor of Thyroid Peroxidase (TPO) .[1][2]

-

TPO Inhibition: The compound blocks the iodination of tyrosine residues on thyroglobulin.

-

Hormonal Drop: This leads to reduced circulating levels of T3 (triiodothyronine) and T4 (thyroxine).

-

Feedback Loop: The pituitary gland compensates by hyper-secreting Thyroid Stimulating Hormone (TSH).[1][2]

-

Hyperplasia: Chronic TSH stimulation drives follicular cell hypertrophy and hyperplasia, eventually manifesting as thyroid neoplasms [4].

Visualization of Signaling Pathways

Figure 1: Dual mechanism of action showing parallel genotoxic activation and thyroid hormonal disruption.

Industrial Chemistry: Oxidative Coupling

In hair dye applications, 2,4-DAA functions as a coupler (modifier).[1] It does not produce color alone but reacts with a primary intermediate (typically p-phenylenediamine, PPD) in the presence of an oxidizing agent (

The Reaction Logic:

-

Primary Oxidation: PPD is oxidized by peroxide to a reactive diimine (quinonediimine).[2]

-

Coupling: The electrophilic diimine attacks the electron-rich carbon of the 2,4-DAA coupler (usually para to the methoxy group).[2]

-

Chromophore Formation: The resulting leuco compound is further oxidized to a stable Indo dye (Indoaniline/Indamine), locking the color inside the hair shaft [5].

Figure 2: The oxidative coupling pathway used in dye synthesis.[1][2] 2,4-DAA acts as the nucleophilic coupler.[1][2]

Experimental Protocol: Analytical Purity Assessment

Objective: Quantify 2,4-DAA sulfate purity and detect degradation products (azo-dimers) using Reverse-Phase HPLC. This protocol is derived from standard aromatic amine analysis methods [6].[1][2]

Safety Precaution: 2,4-DAA is a carcinogen.[1][2] All weighing and solution preparation must occur in a Class II Biosafety Cabinet or chemical fume hood. Wear nitrile gloves and N95/P100 respiratory protection.

Reagents & Instrumentation[1][2][3][4]

-

Instrument: HPLC with Photodiode Array (PDA) Detector (e.g., Agilent 1200 / Waters Alliance).

-

Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 150mm, 3.5µm).

-

Mobile Phase A: 10mM Ammonium Acetate buffer (pH 5.0).

-

Mobile Phase B: Acetonitrile (HPLC Grade).[2]

Method Parameters[1][2][3][4][8]

| Parameter | Setting |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temp | 25°C |

| Detection | UV at 280 nm (primary) and 254 nm (secondary) |

| Run Time | 25 minutes |

Gradient Profile[1][2]

-

0-2 min: Isocratic 5% B (Equilibration)

-

2-15 min: Linear ramp to 60% B

-

15-20 min: Linear ramp to 90% B (Wash)

-

20-21 min: Return to 5% B

-

21-25 min: Re-equilibration

Sample Preparation[1][2]

-

Stock Solution: Dissolve 10 mg 2,4-DAA sulfate in 10 mL of 50:50 Water:Acetonitrile (1 mg/mL). Note: Solution may darken rapidly; prepare fresh.

-

Working Standard: Dilute Stock 1:10 with Mobile Phase A to yield 100 µg/mL.

-

Filtration: Filter through 0.22 µm PTFE syringe filter into amber HPLC vial (to prevent photodegradation).

References

-

International Agency for Research on Cancer (IARC). (1978).[2] 2,4-Diaminoanisole and its salts.[1][2][3] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 16. Link

-

National Toxicology Program (NTP). (1978).[2] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1][2] Technical Report Series No. 84. Link

-

Tyson, C. K., et al. (1985). Genotoxicity of 2,4-diaminoanisole and its metabolites in the Ames test. Environmental Mutagenesis.[1][2] Link

-

World Health Organization (WHO). Concise International Chemical Assessment Document 79: 2,4-Diaminoanisole and its salts.[1][2]Link[2]

-

Corbett, J. F. (1973). The role of meta-diamines in hair dyeing.[1][2] Journal of the Society of Cosmetic Chemists. Link

-

Scientific Committee on Consumer Safety (SCCS). (2012).[2] Opinion on 2,4-Diaminoanisole Sulfate.[1][2][4][3][5]Link

Sources

Chemical Identity & Nomenclature Management: 2,4-Diaminoanisole Sulfate Hydrate

Executive Summary: The Identity Risk in Reagents

In drug development and toxicological screening, 2,4-Diaminoanisole sulfate hydrate represents a classic "nomenclature trap."[1][2] While historically significant as a dye intermediate (C.I. 76051), it is now primarily a toxicological standard (carcinogen Group 2B).[1][2]

The critical risk for researchers is not just safety, but stoichiometric error .[1][2] Vendors frequently interchange the CAS numbers for the anhydrous sulfate and the hydrate forms.[1][2] Using the wrong molecular weight in a molarity calculation can skew dose-response curves by 10–15%.[1][2] This guide synthesizes the nomenclature hierarchy, analytical verification protocols, and safety mechanisms required to handle this compound with data integrity.

Part 1: Chemical Identity & Nomenclature Hierarchy[1][2]

The confusion stems from the existence of the free base, the anhydrous salt, and the hydrate.[1][2] You must distinguish these three forms to ensure regulatory compliance and experimental accuracy.

1.1 The Nomenclature Matrix[1][2][3]

| Chemical Form | Primary CAS | Molecular Weight | Key Synonyms & Identifiers |

| Sulfate Hydrate | 6219-67-6 | ~254.26 (varies*) | [1][2] • 4-Methoxy-m-phenylenediamine sulfate hydrate[1][2]• 2,4-Diaminoanisole sulfate hydrate• Note: Often sold under the anhydrous CAS by generic vendors.[1][2] |

| Sulfate (Anhydrous) | 39156-41-7 | 238.26 g/mol | [1][2] • C.I. 76051 (Colour Index)[1][2][3]• C.I. Oxidation Base 12A• Ursol SLA; Furro SLA; Pelagol Grey[1][2][3]• NCI-C01989 |

| Free Base | 615-05-4 | 138.17 g/mol | [1][2] • 2,4-Diaminoanisole[1][2][3][4][5][6][7][8][9][10]• 4-Methoxy-1,3-benzenediamine[1][2][3][6][9]• C.I. 76050 |

Senior Scientist Insight: The "hydrate" CAS (6219-67-6) is less common in regulatory databases than the anhydrous sulfate CAS (39156-41-7).[1][2] When searching TSCA or IARC databases, use 39156-41-7 .[1][2] When calculating molarity for a bench experiment, you must verify the water content (Certificate of Analysis) of your specific lot, as "hydrate" can imply monohydrate or variable water content.[1][2]

1.2 Structural & Regulatory Relationships (Diagram)

The following diagram illustrates the relationship between the commercial trade names, the regulatory identifiers, and the chemical structure.

Figure 1: Chemical lineage showing the derivation of the sulfate hydrate from the base, highlighting the regulatory vs. experimental CAS distinction.

Part 2: Analytical Verification Protocol

Trusting the label on a bottle of "2,4-Diaminoanisole Sulfate" is insufficient for GLP (Good Laboratory Practice) work.[1][2] The sulfate salt is prone to oxidation (darkening) upon air exposure.[1][2]

2.1 Purity & Identity Workflow

Objective: Confirm identity and quantify the active amine moiety, independent of water/sulfate weight.[1][2]

Method: High-Performance Liquid Chromatography (HPLC-UV)

-

Stationary Phase: C18 Reverse Phase Column (e.g., 150 mm x 4.6 mm, 5 µm).[1][2]

-

Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (Isocratic 85:15).[1][2] Rationale: Low pH suppresses ionization of the amine groups, improving peak shape.[1][2]

-

Standard Prep: Dissolve standard in mobile phase. Note: The sulfate salt has low solubility in pure acetonitrile; dissolve in water/buffer first.[1][2]

2.2 Self-Validating Stoichiometry Check

Before preparing stock solutions for toxicity assays:

-

Karl Fischer Titration: Determine exact water content (% H2O).[1][2]

-

Sulfate Ash Test: Confirm inorganic sulfate content if purity is .

-

Calculation:

[1][2]

Figure 2: Analytical decision tree to ensure correct dosage in biological assays.

Part 3: Toxicology & Safety Mechanisms[1][2][11]

Researchers utilizing this compound are likely investigating genotoxicity or thyroid toxicity.[1][2] Understanding the mechanism of action is vital for safety handling.[1][2]

Hazard Classification: Carcinogen (Cat 1B), Muta. 2, Acute Tox. 4.[1][2][11]

3.1 Mechanism of Bioactivation

2,4-Diaminoanisole is not directly DNA-reactive.[1][2] It requires metabolic activation, primarily via cytochrome P450 enzymes (N-oxidation).[1][2]

-

Metabolism: N-acetylation (detoxification) vs. N-oxidation (activation).[1][2]

-

Toxicity: The N-hydroxy metabolite forms DNA adducts (specifically at C8-guanine), leading to mutations in the thyroid and Zymbal gland.[1][2]

Safety Protocol:

-

Containment: Weigh only in a Class II Biological Safety Cabinet (BSC) or chemical fume hood.

-

Deactivation: Oxidation with 5% sodium hypochlorite (bleach) degrades the amine structure effectively before disposal.[1][2]

Figure 3: Simplified metabolic activation pathway illustrating the requirement for enzymatic oxidation to produce carcinogenic effects.[1][2]

References

-

National Toxicology Program (NTP). (1978).[1][2] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity (CAS No. 39156-41-7).[1][2][4] Technical Report Series No. 84. [Link][1][2]

-

PubChem. (n.d.).[1][2] Compound Summary: 2,4-Diaminoanisole sulfate.[1][2][3][4][5][6][7][9][10] National Library of Medicine.[1][2] [Link][1][2][12]

-

International Agency for Research on Cancer (IARC). (2001).[1][2] 2,4-Diaminoanisole and its Salts.[1][2][3][4][5][6][7][9][10][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 79.[1][2] [Link]

-

European Chemicals Agency (ECHA). (n.d.).[1][2][6] Substance Information: 4-methoxy-m-phenylenediamine sulfate.[1][2][6] [Link][1][2]

Sources

- 1. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-DIAMINOANISOLE SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 4. Abstract for TR-84 [ntp.niehs.nih.gov]

- 5. 2,4-Diaminoanisole sulfate | 39156-41-7 [chemicalbook.com]

- 6. 2,4-Diaminoanisole | C7H10N2O | CID 11976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2,4-Diaminoanisole Sulfate - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]

- 10. nj.gov [nj.gov]

- 11. tcichemicals.com [tcichemicals.com]

- 12. labsolu.ca [labsolu.ca]

Methodological & Application

2,4-Diaminoanisole sulfate hydrate as a laboratory reagent

Executive Summary

2,4-Diaminoanisole sulfate hydrate (2,4-DAA sulfate) is a critical laboratory reagent primarily utilized in genetic toxicology and heterocyclic organic synthesis .[1] While historically significant in the dye industry, its modern laboratory utility is defined by its status as a pro-mutagenic positive control .[1]

It serves as a diagnostic standard in the Ames Test (Salmonella typhimurium reverse mutation assay) , specifically to validate the efficacy of the S9 metabolic activation system . Unlike direct mutagens, 2,4-DAA requires enzymatic bio-activation to interact with DNA, making it the "gold standard" for confirming that the liver homogenate (S9 fraction) in a toxicology assay is metabolically active.[1]

Additionally, the compound serves as an electron-rich 1,2-diamine precursor in the synthesis of benzimidazole derivatives, offering a scaffold for drug discovery campaigns targeting antiparasitic or antiviral pathways.[1]

Critical Safety Profile (Read Before Use)

Hazard Classification: Carcinogen (Category 1B) , Mutagen (Category 2) .[1] Signal Word: DANGER.

-

Carcinogenicity: 2,4-DAA is an IARC Group 2B carcinogen.[1][2] It must be handled in a designated chemical fume hood with High-Efficiency Particulate Air (HEPA) filtration if handling powder.[1]

-

Skin Absorption: Rapidly absorbed through skin.[1] Double-gloving (Nitrile over Latex or Laminate) is required.[1]

-

Decomposition: Emits toxic fumes of nitrogen oxides (NOx) and sulfur oxides (SOx) upon thermal decomposition.[1][3]

Application I: Genetic Toxicology (Ames Test)

The Mechanistic Role

In regulatory toxicology (OECD 471), 2,4-DAA sulfate is used to detect frameshift mutations in S. typhimurium strain TA98 .[1]

Its value lies in its latency . 2,4-DAA is not mutagenic in its native form.[1] It requires N-hydroxylation by Cytochrome P450 enzymes (specifically CYP1A1 and CYP1A2) found in the S9 fraction.[1]

-

If your S9 mix is inactive: 2,4-DAA plates will show no revertants (false negative).[1]

-

If your S9 mix is active: 2,4-DAA plates will show a high number of revertant colonies.[1]

Therefore, 2,4-DAA is the system suitability control for the metabolic activation system.[1]

Pathway Visualization: Metabolic Activation

Figure 1: The bio-activation pathway of 2,4-DAA.[1] The compound remains inert until processed by the S9 liver fraction, converting it into a highly electrophilic nitrenium ion that intercalates DNA.

Protocol: Preparation of Positive Control

Reagents:

-

Solvent: Sterile Distilled Water (Sulfate salt is water-soluble; do not use DMSO unless necessary, as DMSO can sometimes inhibit specific P450 isozymes if concentration is too high).[1]

Step-by-Step Workflow:

-

Stock Calculation: The target concentration per plate for Strain TA98 is typically 10–50 µ g/plate .[1]

-

Weighing: Weigh 10.0 mg of 2,4-DAA sulfate into a 10 mL volumetric flask.

-

Solubilization: Add 8 mL of sterile water. Vortex until fully dissolved.[1] Dilute to volume (10 mL).

-

Result: 1.0 mg/mL Stock Solution.[1]

-

-

Filtration: Sterilize via 0.22 µm syringe filter (PES or Nylon membrane).

-

Aliquot & Storage: Aliquot into light-protective amber tubes (compound is light-sensitive). Store at -20°C.

-

Assay Use: Add 10 µL or 50 µL of stock to the top agar overlay to achieve 10 µg or 50 µg per plate, respectively.

Application II: Heterocyclic Synthesis

The Synthetic Utility

2,4-DAA serves as an asymmetrical o-phenylenediamine equivalent.[1] The presence of the methoxy group at the 4-position (relative to the 1,3-diamines) introduces electronic bias, influencing the regioselectivity of cyclization reactions.[1]

It is primarily used to synthesize 5-methoxybenzimidazoles , which are pharmacophores in proton pump inhibitors (PPIs) and anthelmintics.[1]

Workflow Visualization: Benzimidazole Synthesis

Figure 2: General synthetic route for converting 2,4-DAA sulfate into bioactive benzimidazole scaffolds.[1]

Protocol: Condensation with 4-Chlorobenzaldehyde

Note: This is a representative protocol for creating a library scaffold.

-

Desalting (Crucial Step):

-

Reaction Setup:

-

Reflux:

-

Heat to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

-

Work-up:

Physicochemical Reference Data

| Property | Value | Notes |

| Chemical Name | 2,4-Diaminoanisole sulfate hydrate | |

| CAS Number | 123333-56-2 | Hydrate form (most common in labs) |

| Alt.[1][4][5][6][7][8] CAS | 39156-41-7 | Anhydrous Sulfate |

| Molecular Weight | 238.22 g/mol | (Based on monohydrate calculation) |

| Solubility | Water (>50 mg/mL) | Highly soluble compared to free base |

| Appearance | Off-white to violet powder | Darkens upon light exposure (Oxidation) |

| Storage | +2°C to +8°C | Desiccated, Protect from Light |

References

-

National Toxicology Program (NTP). (1978).[1] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity.[1][2] Technical Report Series No. 84. [Link]

-

Maron, D. M., & Ames, B. N. (1983).[1] Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215.[1] [Link]

-

IARC Monographs. (2001).[1] 2,4-Diaminoanisole and its Salts.[1][2][4][5][6][9][10][11] Volume 79.[1] International Agency for Research on Cancer.[1] [Link]

-

PubChem. (n.d.).[1] Compound Summary: 2,4-Diaminoanisole Sulfate.[1][2][4][5][6][11] National Library of Medicine.[1] [Link]

Sources

- 1. 1,3-Benzenediamine, 4-methoxy-, sulfate (1:1) | C7H12N2O5S | CID 38221 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-DIAMINOANISOLE | 615-05-4 [chemicalbook.com]

- 3. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. accustandard.com [accustandard.com]

- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-Diaminoanisole (and its salts) [cdc.gov]

- 6. chemical-label.com [chemical-label.com]

- 7. Metabolic activation of 2- and 3-nitrodibenzopyranone isomers and related compounds by rat liver S9 and the effect of S9 on the mutational specificity of nitrodibenzopyranones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic activation of bisphenol A by rat liver S9 fraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. s3.eu-west-3.amazonaws.com [s3.eu-west-3.amazonaws.com]

- 10. cir-safety.org [cir-safety.org]

- 11. tcichemicals.com [tcichemicals.com]

Application Note: Analytical Characterization of 2,4-Diaminoanisole Sulfate Hydrate

This guide is structured as a high-level technical dossier designed for analytical chemists and pharmaceutical scientists. It prioritizes robustness, safety, and regulatory compliance (ICH/NTP standards).[1]

Executive Summary & Safety Profile

2,4-Diaminoanisole sulfate (CAS 39156-41-7) is a salt form of the aromatic amine 2,4-diaminoanisole (CAS 615-05-4).[1][2] Historically used as a coupling agent in oxidative hair dyes and as a chemical intermediate, it is classified as a Group 2B Carcinogen (IARC) and "Reasonably Anticipated to be a Human Carcinogen" (NTP).[1][2]

Critical Directive: This compound is a potent thyroid carcinogen in rodent models.[2] All analytical workflows described below must be performed under strict containment (Class II Biosafety Cabinet or chemical fume hood with HEPA filtration).

Chemical Identity[1][2][3][4][5]

-

Formula:

[1][2] -

Appearance: Off-white to violet powder (darkens upon oxidation/light exposure).[1][2]

-

Solubility: Soluble in water and ethanol; insoluble in non-polar solvents.[1]

Analytical Strategy & Workflow

The characterization of this salt requires a triangular approach: Organic Purity (Amine moiety), Stoichiometry (Sulfate counter-ion), and State (Hydrate/Solvent).[1][2]

Figure 1: Analytical workflow for full characterization. Note the central role of safety protocols.

Protocol A: High-Performance Liquid Chromatography (HPLC) Assay

Purpose: Quantitative determination of the organic amine purity and detection of oxidation byproducts (quinone imines) or starting materials (2,4-dinitroanisole).[1][2]

Method Rationale

Aromatic amines are basic and polar.[2] Standard C18 methods often result in peak tailing due to silanol interactions.[2] We utilize an Ion-Suppression/Buffering Strategy using Ammonium Acetate to maintain the amine in a neutral or consistent ionization state, ensuring sharp peak shape and reproducible retention.[1][2]

Instrument Parameters

| Parameter | Specification |

| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate in Water (pH 6.0 adjusted w/ Acetic Acid) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV-Vis / PDA at 240 nm (Primary) and 280 nm (Secondary) |

| Injection Vol | 10 µL |

Gradient Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 15.0 | 40 | 60 | Linear Gradient |

| 20.0 | 40 | 60 | Isocratic Hold (Wash) |

| 20.1 | 95 | 5 | Return to Initial |

| 25.0 | 95 | 5 | Re-equilibration |

Standard Preparation

-

Stock Solution: Weigh 25.0 mg of reference standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).[1][2]

-

Working Standard: Dilute 1.0 mL of Stock to 10 mL with Mobile Phase A. (Conc: 0.1 mg/mL).

System Suitability Criteria

Protocol B: Sulfate Counter-Ion Determination

Purpose: To confirm the salt stoichiometry (1:1 sulfate) and distinguish from the free base or hydrochloride forms.[2]

Gravimetric Method (The "Gold Standard")

While Ion Chromatography (IC) is faster, gravimetric analysis is self-validating and requires no specialized columns.[1][2]

Procedure:

-

Accurately weigh ~200 mg of the sample into a 400 mL beaker.

-

Dissolve in 150 mL of distilled water. Add 1 mL of concentrated HCl.

-

Heat the solution to boiling.

-

Slowly add 10% Barium Chloride (

) solution in excess (~10 mL) while stirring. -

Digest the precipitate (

) at 80-90°C for 1 hour. -

Filter through ashless filter paper (Whatman No. 42).[1][2] Wash with hot water until chloride-free (test filtrate with

). -

Ignite/ash the filter paper in a crucible at 600°C to constant weight.

-

Calculation:

[1][2]-

Target: Theoretical sulfate content for monohydrate (

) is ~37.7%.

-

Protocol C: Identification by Infrared Spectroscopy (FT-IR)

Purpose: Structural confirmation.[1][2]

Method: KBr Pellet or Diamond ATR.[1][2] Key Diagnostic Bands:

-

3400 - 3200 cm⁻¹: N-H stretching (Primary amine salts often show broad ammonium bands here).[1][2]

-

1620 - 1500 cm⁻¹: Aromatic C=C ring skeletal vibrations.[1][2]

-

1250 cm⁻¹: C-O-C asymmetric stretching (Aryl alkyl ether / Methoxy group).[1][2]

-

1100 - 1050 cm⁻¹: Broad, strong band characteristic of the Sulfate ion (

).[1][2]

Stability & Handling (Critical)

2,4-Diaminoanisole sulfate is sensitive to photo-oxidation .[1][2]

-

Storage: Amber glass vials, desiccated, at 2-8°C.

-

Degradation Indicator: A color shift from off-white/gray to dark violet or black indicates significant oxidation (formation of azo/imino oligomers).[1][2]

Figure 2: Degradation pathway and mitigation strategies.

References

-

National Toxicology Program (NTP). (1978).[1][2] Bioassay of 2,4-Diaminoanisole Sulfate for Possible Carcinogenicity (Technical Report Series No. 84). National Institutes of Health.[1][3] Link

-

IARC Monographs. (2001).[1][2] 2,4-Diaminoanisole and its Salts. Volume 79. International Agency for Research on Cancer.[1][2][4] Link

-

Nam Thao. (2015).[1][2] Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1. Application Note AN0029. Link

-

National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: 2,4-Diaminoanisole. CDC.[1][2] Link[1][2]

Sources

HPLC Analysis of 2,4-Diaminoanisole Sulfate Hydrate

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 2,4-Diaminoanisole (2,4-DAA) Sulfate Hydrate . As a precursor in oxidative hair dyes and a known carcinogen (IARC Group 2B), precise analytical control is required for toxicological assessment and quality assurance.

This guide moves beyond basic "recipes" to explain the mechanistic rationale behind column selection and buffer chemistry, ensuring the method is reproducible across different laboratory setups.

Key Analytical Challenges & Solutions

| Challenge | Scientific Rationale | Solution |

| Peak Tailing | 2,4-DAA contains two amino groups ( | Use of Polar-Embedded or Base-Deactivated stationary phases. |

| Salt Dissociation | The sulfate salt dissociates in solution; the free base is oxidation-sensitive. | Maintain acidic mobile phase pH (< 3.0) to stabilize the protonated form. |

| Retention Loss | High polarity of the diamine moiety leads to poor retention on standard C18.[3] | Use of ion-pairing reagents or high-aqueous stable columns. |

Chemical Background & Safety

Analyte: 2,4-Diaminoanisole Sulfate Hydrate CAS: 39156-41-7 (Sulfate), 615-05-4 (Free Base) Structure: Anisole ring substituted with two amine groups at positions 2 and 4.[2]

Safety Warning: 2,4-DAA is a suspected carcinogen and mutagen.[3] All sample preparation must occur within a certified fume hood .[3] Double-gloving (Nitrile) is mandatory.

Method Development Strategy

Stationary Phase Selection